molecular formula C29H27FN2O4 B12785811 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine CAS No. 132776-30-8

1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine

Cat. No.: B12785811
CAS No.: 132776-30-8
M. Wt: 486.5 g/mol
InChI Key: IPKPAMZRQGPDFZ-ZWEKWIFMSA-N
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Description

ddF-Trityl-pentofuranosyl-T is a compound that features a trityl protecting group attached to a pentofuranosyl sugar moiety. Trityl groups are commonly used in organic synthesis to protect hydroxyl groups due to their stability under a variety of conditions. The pentofuranosyl moiety is a five-membered ring sugar, which is a crucial component in many biological molecules.

Preparation Methods

The synthesis of ddF-Trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups on the pentofuranosyl ring using trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

ddF-Trityl-pentofuranosyl-T undergoes several types of chemical reactions, including:

Scientific Research Applications

ddF-Trityl-pentofuranosyl-T has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of nucleosides and nucleotides for studying DNA and RNA.

    Medicine: Utilized in the development of antiviral and anticancer drugs.

    Industry: Applied in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ddF-Trityl-pentofuranosyl-T involves the protection of hydroxyl groups on the pentofuranosyl ring, preventing unwanted side reactions during synthesis. The trityl group is removed under acidic conditions, revealing the free hydroxyl groups for further chemical modifications. This protection-deprotection strategy is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Similar compounds to ddF-Trityl-pentofuranosyl-T include other trityl-protected sugars and nucleosides. These compounds share the trityl protecting group but differ in the sugar or nucleoside moiety. Examples include trityl-protected ribofuranosyl and deoxyribofuranosyl compounds. ddF-Trityl-pentofuranosyl-T is unique due to its specific pentofuranosyl structure, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

132776-30-8

Molecular Formula

C29H27FN2O4

Molecular Weight

486.5 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-26(20)33)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H,31,33,34)/t24-,25+,27+/m0/s1

InChI Key

IPKPAMZRQGPDFZ-ZWEKWIFMSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F

Origin of Product

United States

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